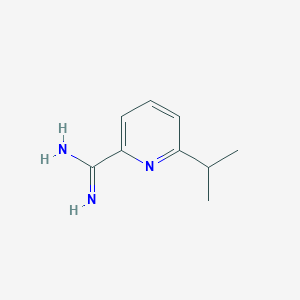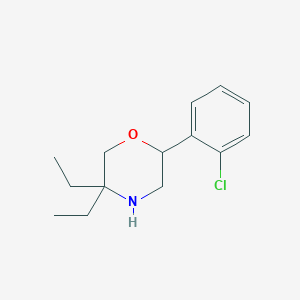
3-(3-Chloropropyl)oxolane-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloropropyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C₈H₁₃ClO₂ It is a heterocyclic compound containing an oxolane ring substituted with a chloropropyl group and an aldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)oxolane-3-carbaldehyde typically involves the reaction of 3-chloropropanol with an appropriate aldehyde precursor under acidic conditions. The reaction proceeds through the formation of an intermediate oxolane ring, which is then functionalized with the chloropropyl group. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product. Industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloropropyl)oxolane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Chloropropyl)oxolane-3-carboxylic acid.
Reduction: 3-(3-Chloropropyl)oxolane-3-methanol.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Chloropropyl)oxolane-3-carbaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chloropropyl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The chloropropyl group can also participate in interactions with hydrophobic regions of proteins, further influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chloropropyl)oxetane-3-carbaldehyde: Similar structure but with an oxetane ring instead of an oxolane ring.
3-(3-Chloropropyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
3-(3-Chloropropyl)oxolane-3-carbaldehyde is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.
Propriétés
Formule moléculaire |
C8H13ClO2 |
|---|---|
Poids moléculaire |
176.64 g/mol |
Nom IUPAC |
3-(3-chloropropyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C8H13ClO2/c9-4-1-2-8(6-10)3-5-11-7-8/h6H,1-5,7H2 |
Clé InChI |
YCCMMTXNQOZBPW-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1(CCCCl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(4Z)-Oxepan-4-ylidene]acetic acid](/img/structure/B13079181.png)
![7-Ethyl-2,3,6-trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13079186.png)





![[3-(Trifluoromethyl)adamantan-1-yl]methanamine](/img/structure/B13079211.png)
![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)

